![molecular formula C19H12BrN3OS B2394143 3-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863588-85-6](/img/structure/B2394143.png)
3-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Overview
Description
3-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action and has shown promising results in various biochemical and physiological assays.
Scientific Research Applications
Antioxidant Activity
Thiazolo[4,5-b]pyridines, which are part of the compound structure, have been reported to exhibit high antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress.
Antimicrobial Activity
These compounds have also shown significant antimicrobial activity . This suggests potential use in the development of new antimicrobial agents, which could be particularly valuable given the increasing prevalence of antibiotic-resistant bacteria.
Herbicidal Activity
Thiazolo[4,5-b]pyridines have been found to have herbicidal properties . This could lead to the development of new, more effective herbicides.
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory activity . This suggests it could be used in the treatment of inflammatory diseases.
Antifungal Activity
Thiazolo[4,5-b]pyridines have shown antifungal activity . This could lead to the development of new antifungal medications.
Antitumor Activity
Finally, these compounds have been found to have antitumor properties . This suggests potential use in cancer treatment, particularly in the development of new chemotherapy drugs.
Mechanism of Action
Target of Action
The compound 3-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a derivative of thiazolo[4,5-b]pyridines . Thiazolo[4,5-b]pyridines are known to interact with a wide range of receptor targets . They have been reported to possess a broad spectrum of pharmacological activities . .
Mode of Action
Thiazolo[4,5-b]pyridines, the class of compounds to which it belongs, are known to interact with a wide range of receptor targets . This interaction can lead to various physiological effects .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . This suggests that they may affect multiple biochemical pathways.
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities , suggesting that they may have diverse effects at the molecular and cellular level.
properties
IUPAC Name |
3-bromo-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN3OS/c20-14-4-1-3-13(11-14)17(24)22-15-8-6-12(7-9-15)18-23-16-5-2-10-21-19(16)25-18/h1-11H,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTFEHGPXKQTBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide |
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